CPP-115 free base

Description

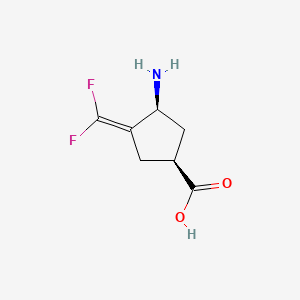

Structure

2D Structure

3D Structure

Properties

CAS No. |

640897-20-7 |

|---|---|

Molecular Formula |

C7H9F2NO2 |

Molecular Weight |

177.15 g/mol |

IUPAC Name |

(1S,3S)-3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C7H9F2NO2/c8-6(9)4-1-3(7(11)12)2-5(4)10/h3,5H,1-2,10H2,(H,11,12)/t3-,5-/m0/s1 |

InChI Key |

CBSRETZPFOBWNG-UCORVYFPSA-N |

SMILES |

C1C(CC(=C(F)F)C1N)C(=O)O |

Isomeric SMILES |

C1[C@H](CC(=C(F)F)[C@H]1N)C(=O)O |

Canonical SMILES |

C1C(CC(=C(F)F)C1N)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

640897-20-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(1S,3S)-3-amino-4-difluoromethylenecyclopentanecarboxylic acid 3-A-4-DFMCPCA cpd 3-amino-4-difluoromethylenyl-1-cyclopentanoic acid CPP-115 |

Origin of Product |

United States |

Rational Design and Synthesis Strategies for 1s,3s 3 Amino 4 Difluoromethylenyl 1 Cyclopentanoic Acid Cpp 115

Theoretical Underpinnings of Mechanism-Based Enzyme Inactivator Design

Mechanism-based enzyme inactivators (MBEIs), also referred to as suicide inactivators, are a class of inhibitors designed to exploit the catalytic mechanism of the target enzyme. These compounds are typically unreactive in their native form but are transformed by the enzyme's normal catalytic machinery into a highly reactive species. This reactive intermediate then irreversibly binds to the enzyme, often through covalent modification of an active site residue, leading to enzyme inactivation researchgate.net182.160.97nih.govresearchgate.netnih.gov.

The rational design of MBEIs like CPP-115 begins with a thorough understanding of the target enzyme's structure, catalytic mechanism, and the chemical nature of its substrates and intermediates 182.160.97slideshare.netresearchgate.net. By designing a molecule that mimics a substrate but contains a latent reactive group (a "warhead"), the enzyme is tricked into initiating its catalytic cycle on the inactivator. The resulting enzyme-catalyzed transformation then generates the reactive species within the confines of the active site, increasing the likelihood of specific and irreversible inactivation of the target enzyme while minimizing off-target reactions researchgate.net182.160.97.

In the case of CPP-115, the target was GABA-AT, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of GABA osti.govnih.gov. The design of CPP-115 was based on the structure and inactivation mechanism of vigabatrin (B1682217), another known mechanism-based inactivator of GABA-AT researchgate.netnih.gov. CPP-115 was specifically designed to generate a more reactive intermediate during the catalytic process, intended to lead to attachment to the GABA-AT active site bnl.govnih.gov. This approach aimed to improve upon the properties of existing GABA-AT inhibitors.

Computational Modeling Approaches in Chemical Compound Design and Optimization

Computational modeling plays a crucial role in the rational design and optimization of chemical compounds, including enzyme inactivators. Techniques such as molecular dynamics simulations and molecular docking analyses provide valuable insights into the interactions between a potential ligand and its target enzyme, guiding the design process and predicting binding characteristics researchgate.netpatsnap.comopenaccessjournals.com.

Molecular Dynamics Simulations for Ligand-Enzyme Interactions

Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. In the context of enzyme inactivator design, MD simulations can provide dynamic insights into the behavior of a ligand within the enzyme's active site, accounting for the flexibility of both the ligand and the protein openaccessjournals.comfrontiersin.org.

MD simulations were employed in the study of CPP-115's interaction with GABA-AT to understand the stability and conformational changes of the protein-ligand complex akavatx.comnih.gov. These simulations can help to visualize how the inactivator fits into the active site, how it interacts with key amino acid residues, and how conformational changes in the enzyme might influence the inactivation mechanism frontiersin.org. For instance, MD simulations were used to study the behavior of CPP-115 in the external aldimine complex with GABA-AT and to quantify specific geometric criteria relevant to the inactivation mechanism nih.gov. MD simulations can also be used to identify the structure of active-site intermediates and elucidate the sequence of events leading to covalent modification patsnap.com.

Molecular Docking Analyses for Binding Affinity Prediction

Molecular docking is another computational technique used to predict the preferred orientation (binding pose) of a ligand when it is bound to a receptor protein, as well as to estimate the binding affinity between the two molecules openaccessjournals.com. It is a fundamental tool in structure-based drug design and helps in screening potential candidates and optimizing their structures for improved binding.

Molecular docking analyses were applied during the design process of CPP-115 and related compounds to investigate their interactions with GABA-AT patsnap.com. These studies can help predict how strongly a compound will bind to the enzyme and identify the specific amino acid residues involved in the interaction openaccessjournals.comfrontiersin.org. Docking studies on related analogues highlighted the importance of chirality for inhibitory activity patsnap.com. By predicting binding modes and affinities, molecular docking assists medicinal chemists in designing compounds with improved potency and selectivity.

Synthetic Methodologies for CPP-115 and Related Analogues

The synthesis of complex molecules like CPP-115 requires sophisticated synthetic methodologies, particularly those that allow for the control of stereochemistry and the incorporation of specific functional groups like the difluoromethylenyl moiety.

The synthesis of (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115) has been reported hofstra.edusmolecule.com. While the detailed step-by-step synthesis of CPP-115 itself was not extensively detailed across the search results, the synthesis of related analogues, such as (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid (OV329), is described as starting from CPP-115 akavatx.comgoogle.com. This suggests that CPP-115 serves as a key intermediate or starting material for the synthesis of further optimized analogues.

Stereoselective Synthesis of Cyclopentanoic Acid Derivatives

Stereochemistry is critical for the biological activity of many pharmaceutical compounds, as different stereoisomers can have vastly different pharmacological profiles. CPP-115 possesses specific (1S,3S) stereochemistry osti.govnih.govbnl.govnih.govhofstra.eduacs.orgresearchgate.net. The synthesis of such chiral cyclopentanoic acid derivatives typically involves stereoselective reactions to ensure the correct spatial arrangement of substituents around the cyclopentane (B165970) ring dntb.gov.ua. This can be achieved through various methods, including asymmetric synthesis, the use of chiral starting materials, or diastereoselective transformations. The specific stereochemistry of CPP-115 is essential for its interaction with the chiral active site of GABA-AT.

Chemical Transformations for Difluoromethylenyl Moiety Incorporation

A key structural feature of CPP-115 is the difluoromethylenyl group (-CF₂-) exocyclic to the cyclopentane ring researchgate.netnih.govosti.govnih.govbnl.govnih.govhofstra.eduacs.orgresearchgate.net. The incorporation of this moiety into the cyclopentane core is a crucial step in the synthesis. While specific reagents and conditions for the introduction of the difluoromethylenyl group in the synthesis of CPP-115 were not fully detailed in the provided search results, general methods for introducing difluoromethylene groups often involve the use of fluorinating reagents or reactions that create a carbon-carbon double bond followed by the addition of fluorine atoms. The difluoromethylenyl group in CPP-115 plays a critical role as the "warhead" that undergoes transformation by GABA-AT, leading to enzyme inactivation osti.govnih.gov. The mechanism involves GABA-AT-catalyzed hydrolysis of the difluoromethylenyl group to a carboxylic acid, with the concomitant release of fluoride (B91410) ions and conversion of the coenzyme PLP to pyridoxamine (B1203002) 5'-phosphate (PMP) osti.govnih.gov.

The synthesis of analogues, such as OV329, which also features a difluoromethylenyl group, involved treating ketones derived from a chiral lactam with a difluoromethylating reagent like 2-PySO₂CF₂H and a base nih.gov. This suggests similar strategies might be employed for the introduction of the difluoromethylenyl group in the synthesis of CPP-115.

Key Research Findings Related to CPP-115 Design and Mechanism:

| Feature | Detail | Source(s) |

| Target Enzyme | γ-Aminobutyric acid aminotransferase (GABA-AT) | osti.govnih.govbnl.govnih.govacs.org |

| Design Strategy | Mechanism-based inactivator, based on vigabatrin structure and mechanism | researchgate.netnih.govbnl.govnih.gov |

| Intended Inactivation Mech. | Michael addition leading to a covalent adduct (initially hypothesized) | akavatx.com |

| Actual Inactivation Mech. | GABA-AT-catalyzed hydrolysis of the difluoromethylenyl group to a carboxylic acid, leading to a noncovalent, tightly bound complex | osti.govnih.govakavatx.com |

| Reactive Intermediate | Generated by enzyme catalysis, involves hydrolysis of the difluoromethylenyl group | osti.govnih.gov |

| Key Binding Interactions | Electrostatic interactions between the resulting dicarboxylate metabolite and active site residues (Arg192, Arg445) | nih.govakavatx.com |

| Potency vs. Vigabatrin | 187 times more potent as a GABA-AT inactivator in vitro (at suboptimal pH) | osti.govnih.govnih.govacs.org |

Structure-Activity Relationship (SAR) Investigations of CPP-115 and its Derivatives

SAR investigations of CPP-115 and its derivatives aim to understand how structural modifications influence their potency and activity against GABA-AT and other targets. mdpi.com

Elucidation of Structural Determinants for GABA-AT Inactivation Potency

CPP-115 functions as a mechanism-based inactivator of GABA-AT. acs.orgrcsb.org Its inactivation mechanism involves the enzyme-catalyzed hydrolysis of the difluoromethylidene group to a carboxylic acid, accompanied by the loss of two fluoride ions and conversion of the coenzyme pyridoxal 5'-phosphate (PLP) to pyridoxamine 5'-phosphate (PMP). acs.orgrcsb.org The resulting metabolite forms a tightly bound, noncovalent complex with the enzyme through strong electrostatic interactions between its two carboxylate groups and arginine residues (Arg192 and Arg445) in the active site. acs.orgrcsb.orggoogle.comnih.gov This process involves a conformational change that disrupts a salt bridge between Glu270 and Arg445, creating a new binding pocket for the inactivator. acs.orgrcsb.orgnih.gov

CPP-115 has demonstrated significantly higher potency in inactivating GABA-AT compared to vigabatrin. acs.orgrcsb.orggoogle.comresearchgate.netnih.gov Studies have shown CPP-115 to be at least 187 times more efficient than vigabatrin in inactivating the enzyme. acs.orgrcsb.orgnih.gov

Impact of Stereochemistry on Biological Activity

The stereochemistry of CPP-115, specifically the (1S,3S) configuration, is crucial for its biological activity as a GABA-AT inactivator. While general principles of stereochemistry's impact on biological activity in peptides and other molecules are known nih.govnih.gov, for CPP-115, the specific (1S,3S) diastereomer is the active form studied for GABA-AT inactivation. medkoo.comnewdrugapprovals.orgnih.govuni.lu The precise role of this specific stereochemical configuration in the binding and inactivation mechanism with the GABA-AT active site, particularly in facilitating the necessary conformational changes and interactions, is fundamental to its potency.

Design and Evaluation of Advanced CPP-115 Analogues

Building upon the understanding of CPP-115's mechanism and SAR, advanced analogues have been designed and evaluated to potentially improve potency or selectivity. For instance, the incorporation of an endocyclic double bond into the cyclopentane ring of CPP-115 led to the design of analogues like (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid (an OV329 analogue). researchgate.netnih.govakavatx.com Computational simulations suggested that this modification could position the difluoromethylidene group closer to the catalytic lysine (B10760008) residue (Lys329), potentially enhancing binding affinity. nih.govakavatx.com

Evaluation of such analogues has shown increased efficiency in inactivating GABA-AT compared to CPP-115. For example, one analogue was found to be almost 10 times more efficient as a GABA-AT inactivator than CPP-115, exhibiting a higher binding affinity (lower KI) and a larger inactivation rate constant (kinact). google.comresearchgate.netakavatx.com

However, even with structural modifications aimed at covalent modification, some analogues, like the cyclopentene (B43876) derivative mentioned, were unexpectedly found to also inactivate GABA-AT through a noncovalent, tight-binding complex mechanism similar to CPP-115. akavatx.comresearchgate.net This highlights the complex interplay between structural features and the resulting inactivation mechanism.

Further research has also explored CPP-115 analogues as potential selective inhibitors of other aminotransferases, such as human ornithine aminotransferase (hOAT), based on the similarities and differences in the active sites of these enzymes compared to GABA-AT. nih.govakavatx.compatsnap.comosti.gov This demonstrates how SAR studies on CPP-115 have informed the design of compounds with altered target selectivity.

Key Research Findings and Data

| Compound | Target Enzyme | Inactivation Efficiency (kinact/KI) | Relative Efficiency (vs. Vigabatrin) | Reference |

| Vigabatrin | GABA-AT | - | 1x | researchgate.netnih.gov |

| (1S,3S)-3-Amino-4-difluoromethylenyl-1-cyclopentanoic Acid (CPP-115) | GABA-AT | 34.9 ± 4.4 mM-1min-1 | 186x - 187x | google.comresearchgate.netnih.gov |

| (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid | GABA-AT | 342 ± 58 mM-1min-1 | ~10x vs CPP-115 | google.comresearchgate.netakavatx.com |

Note: Inactivation efficiency values and relative comparisons can vary slightly between studies depending on the specific experimental conditions and methods used.

Molecular Mechanism of Gamma Aminobutyric Acid Aminotransferase Inactivation by Cpp 115

Detailed Biochemical Inactivation Kinetics

The inactivation of GABA-AT by CPP-115 is time-dependent. acs.org Studies have characterized this process, revealing insights into its efficiency compared to other inhibitors.

Irreversible Enzyme Inactivation Characterization

Although the final complex is noncovalent, the inactivation by CPP-115 exhibits characteristics of irreversible inhibition due to the tight binding of the metabolite within the active site. acs.orgakavatx.com Dialysis experiments have shown that while some enzyme activity can return, particularly at lower inactivator concentrations, a significant portion remains inactive, indicating an irreversible or very slowly reversible component to the inhibition. acs.orgakavatx.comgoogle.com For instance, when GABA-AT was inactivated with 100 equivalents of CPP-115 for 24 hours and then dialyzed, the enzyme activity returned to only 40%. google.com

Comparison of Inactivation Efficiency with Prototype Inhibitors

CPP-115 has demonstrated significantly higher efficiency in inactivating GABA-AT compared to the prototype inhibitor, vigabatrin (B1682217). osti.govakavatx.comnih.gov Under suboptimal conditions, CPP-115 was found to be 187 times more effective than vigabatrin as a GABA-AT inactivator based on a comparison of their kinact/KI values. nih.gov At optimal conditions for substrate turnover, the rate of inactivation by CPP-115 is too rapid to measure. nih.gov The KI value for CPP-115 at suboptimal pH is 31 μM, in contrast to the higher KI values reported for vigabatrin (3.2 mM or 10 mM). nih.gov

The following table summarizes a comparison of inactivation efficiencies:

| Compound | kinact/KI (min-1 mM-1) | KI (μM) (at suboptimal pH) |

| CPP-115 | 5.7 (at pH 6.5) tandfonline.com | 31 nih.gov |

| Vigabatrin | 1.7 (at pH 8.5), 0.11 (at pH 6.5) tandfonline.com | 3200 or 10000 nih.gov |

Note: kinact/KI values can vary depending on experimental conditions such as pH and temperature.

Interactions within the GABA-AT Active Site

The inactivation mechanism of CPP-115 involves a series of interactions and transformations within the active site of GABA-AT, mediated by the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor and specific enzyme residues. acs.orgakavatx.comgoogle.com

Schiff Base Formation with Pyridoxal 5'-Phosphate (PLP) Cofactor

Like other mechanism-based inactivators of PLP-dependent enzymes, the inactivation process begins with the formation of a Schiff base between CPP-115 and the PLP cofactor bound to a lysine (B10760008) residue in the active site. acs.orgakavatx.comgoogle.com This initial step is crucial for positioning CPP-115 within the active site and initiating the subsequent catalytic steps.

Role of Specific Active Site Residues (e.g., Arg192, Arg445, Lys329)

Following Schiff base formation and γ-proton removal, CPP-115 undergoes enzyme-catalyzed hydrolysis of its difluoromethylenyl group, resulting in the formation of a dicarboxylate metabolite. osti.govacs.orgakavatx.com This metabolite remains bound to the PLP cofactor. The crystal structure of GABA-AT inactivated by CPP-115 revealed that this tightly bound metabolite interacts strongly with specific arginine residues in the active site, namely Arg192 and Arg445, through electrostatic interactions with its two carboxylate groups. acs.orgakavatx.comgoogle.com Arg192 is known to interact with the carboxylate of GABA during normal catalysis. acs.org The interaction with Arg445 is particularly notable, as this residue is typically sequestered from the active site by an electrostatic interaction with Glu270. acs.org Lys329, which is the nucleophilic residue that forms a covalent adduct with vigabatrin, is not involved in covalent bond formation with CPP-115 due to a conformational change that moves the reactive group of the CPP-115 intermediate away from this residue. acs.orgakavatx.comgoogle.com

Conformational Dynamics of GABA-AT upon CPP-115 Binding

A key aspect of the CPP-115 inactivation mechanism is the induction of a conformational change in GABA-AT upon formation of the PLP-bound dicarboxylate metabolite. osti.govacs.org This conformational change disrupts the electrostatic interaction between Glu270 and Arg445, allowing Arg445 to interact with the newly formed carboxylate group on the CPP-115 metabolite. osti.govacs.orgnih.gov This rearrangement creates a new binding pocket for the inactivator and contributes significantly to the formation of the stable, noncovalent complex. acs.orgnih.gov Molecular modeling studies support that this conformational change moves the potential Michael acceptor site on the CPP-115 intermediate away from Lys329, preventing covalent adduct formation. acs.orggoogle.comnih.gov

Distinguishing Covalent Adduct Formation from Non-Covalent Tight Binding Mechanisms

Contrary to the initial design hypothesis involving covalent modification, studies have demonstrated that CPP-115 inactivates GABA-AT primarily through the formation of a non-covalent, tightly bound complex. nih.govosti.govacs.orgakavatx.comnih.govresearchgate.net The inactivation process is initiated by the formation of a Schiff base between CPP-115 and the active site PLP cofactor. akavatx.comnih.gov This is followed by enzyme-catalyzed hydrolysis of the difluoromethylene group on CPP-115 to a carboxylic acid, accompanied by the loss of two fluoride (B91410) ions and conversion of PLP to pyridoxamine (B1203002) 5'-phosphate (PMP). nih.govosti.govacs.org

The resulting dicarboxylate metabolite induces a conformational change within the enzyme's active site. nih.govosti.govacs.orgakavatx.comnih.gov This conformational rearrangement disrupts the electrostatic interaction between Glu270 and Arg445, key residues in the active site, and leads to the formation of new, strong electrostatic interactions between the newly formed carboxylate group on the metabolite and active site residues, specifically Arg192 and Arg445. nih.govosti.govakavatx.comnih.gov This network of electrostatic interactions facilitates the formation of a stable, non-covalent, tightly bound complex between the modified inactivator and the enzyme. nih.govosti.govacs.orgakavatx.comnih.govresearchgate.net

Evidence supporting this non-covalent mechanism includes crystal structure analysis of GABA-AT inactivated by CPP-115, which clearly shows the tightly bound metabolite without a covalent linkage to the enzyme. acs.orgakavatx.comresearchgate.net Furthermore, proteomic studies did not reveal the presence of a covalent adduct. acs.org Dialysis experiments have indicated that while inactivation at lower CPP-115 concentrations may involve both irreversible and reversible components, higher concentrations lead to a tightly bound complex, with minimal return of enzyme activity even after prolonged dialysis. akavatx.comnih.gov The partition ratio for CPP-115 with GABA-AT is approximately 2000, indicating that many molecules of product are released before the inactivator leads to the formation of the inactivating complex. nih.govosti.govacs.org

Neurochemical Modulation Secondary to GABA-AT Inactivation

The primary neurochemical consequence of GABA-AT inactivation by CPP-115 is the modulation of neurotransmitter levels, particularly GABA, within the CNS. This modulation subsequently influences other neurotransmitter systems, including dopamine (B1211576).

Central Nervous System Gamma-Aminobutyric Acid Level Modulation

Inhibition of GABA-AT by CPP-115 effectively reduces the degradation of GABA, leading to an increase in GABA concentrations in the brain. nih.govosti.govnewdrugapprovals.orgmedchemexpress.comnih.govbiospace.comresearchgate.netncats.io Studies in healthy human subjects using proton magnetic resonance spectroscopy (¹H MRS) have demonstrated significant elevations in brain GABA+ levels (a composite resonance of GABA and homocarnosine) following administration of CPP-115. nih.govresearchgate.net These studies reported increases in GABA+ concentrations ranging between 52% and 141% higher than baseline values in specific brain regions such as the parietal-occipital cortex and supplementary motor area. nih.govresearchgate.net The observed increases in GABA+ concentrations returned to baseline levels following drug clearance, consistent with the reversible nature of enzyme resynthesis after inactivator washout. researchgate.net

Influence on Dopamine Homeostasis and Neurotransmission

Elevated GABA levels resulting from GABA-AT inhibition have been shown to antagonize the rapid release of dopamine, particularly in the nucleus accumbens. nih.govakavatx.comnih.gov This interaction is of significant interest due to the role of dopamine in the brain's reward system and its implication in conditions such as drug addiction. nih.govakavatx.comnih.govmdpi.comcpn.or.kr

Preclinical studies in freely moving rats have investigated the effect of CPP-115 on cocaine-induced increases in extracellular and synaptic dopamine in the nucleus accumbens. nih.govbnl.gov These studies demonstrated that CPP-115 effectively inhibited these dopamine increases. nih.govbnl.gov Notably, this effect was achieved at significantly lower doses of CPP-115 compared to vigabatrin, suggesting a potentially improved therapeutic profile. nih.govbnl.gov The ability of CPP-115 to modulate dopamine release in this critical brain region underscores its potential therapeutic applications in disorders involving dysregulated dopaminergic neurotransmission. akavatx.comncats.ionih.govbnl.gov

Assessment of Off-Target Enzyme Inhibition and Receptor Interactions

Selective targeting of GABA-AT is crucial to minimize potential side effects and optimize therapeutic outcomes. Studies have evaluated the activity of CPP-115 against a range of other enzymes and receptors to assess its selectivity profile. ncats.ionih.govbnl.gov

In vitro evaluations have indicated that CPP-115 does not exhibit significant inhibitory effects on several other aminotransferases, including aspartate aminotransferase and alanine (B10760859) aminotransferase. nih.govnih.govnih.govresearchgate.net This contrasts with observations for vigabatrin, which has been reported to affect the activity of these enzymes in vivo. nih.govresearchgate.net Additionally, CPP-115 showed no in vitro effect on succinic semialdehyde dehydrogenase, another enzyme involved in GABA metabolism. nih.govresearchgate.net

Assessment of potential interactions with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism, revealed that CPP-115 did not inhibit or induce common human liver microsomal CYP enzymes, specifically CYP1A2, CYP2B6, and CYP3A4/5, nor did it inhibit CYP2C8, CYP2C9, and CYP2D6 at tested concentrations. nih.govnih.gov This suggests a low likelihood of significant pharmacokinetic drug-drug interactions mediated through these major CYP pathways.

Preclinical Efficacy and Pharmacodynamic Studies in Animal Models

Efficacy in Animal Models of Neurological Pathologies

Epilepsy Models

CPP-115 has been tested in several animal models of epilepsy to assess its anticonvulsant properties. sec.govnewdrugapprovals.orgneupsykey.com

Infantile Spasms Models

The multiple-hit rat model of infantile spasms (IS) has been used to evaluate the efficacy of CPP-115 in suppressing spasms. mdpi.comnih.govresearchgate.netnih.govmedlink.comnih.govnih.govaesnet.org This model exhibits age-specific expression of flexion and extension spasms with associated electroclinical abnormalities, mimicking features of human IS. nih.gov

In the multiple-hit rat model, CPP-115 demonstrated a reduction in both behavioral and electroclinical spasms. researchgate.netnih.gov Lower doses of CPP-115 (0.1-1 mg/kg/day) reduced spasms between postnatal day 6 and 7 without increasing mortality. researchgate.net A higher dose (5 mg/kg/day) reduced spasms earlier (postnatal day 5) but was associated with increased lethality. researchgate.net A single administration of CPP-115 (1 mg/kg) acutely but transiently decreased electroclinical spasms. researchgate.net Compared to vigabatrin (B1682217), another GABA-AT inactivator used for IS, CPP-115 showed efficacy at considerably lower and better-tolerated doses in this model. nih.govresearchgate.netnih.govnih.gov Specifically, CPP-115 suppressed spasms at doses reported to be 400 times lower than vigabatrin in the multiple-hit model. nih.govresearchgate.net CPP-115 did not appear to affect neurodevelopmental outcomes or visuospatial learning in this model. researchgate.net

Seizure Threshold Models

The pentylenetetrazole (PTZ) seizure threshold test is an acute screening model used to evaluate seizure susceptibility and the effects of anticonvulsant drugs. researchgate.nettiho-hannover.de Systemic administration of GABA-potentiating drugs is known to increase seizure thresholds in this model. tiho-hannover.de

Studies using the timed intravenous PTZ seizure threshold (ivPTZ-ST) test in rats have shown that GABA-AT inactivation increases seizure thresholds. tiho-hannover.denih.gov While vigabatrin increased ivPTZ-ST at high doses, a more recent GABA-AT inactivator, OV329 (a refined structure based on CPP-115), showed significantly greater anticonvulsant potency on ivPTZ-induced myoclonic jerks and clonic seizures compared to previously investigated vigabatrin. tiho-hannover.denih.gov Although direct comparative data for CPP-115 free base in the PTZ seizure threshold test were not explicitly detailed in the provided snippets, its mechanism of action as a potent GABA-AT inactivator suggests it would also increase seizure thresholds in this model, similar to vigabatrin and OV329. nih.govnewdrugapprovals.orgtiho-hannover.denih.gov

Kindling Models

Kindling is a model of epileptogenesis where repeated delivery of initially subconvulsant stimuli leads to the development of generalized seizures. mdpi.compsychiatryonline.org The amygdala-kindling model in rats is considered a predictive model for drug efficacy against difficult-to-treat seizures, such as those in temporal lobe epilepsies. tiho-hannover.demdpi.com

Similar to the PTZ model, studies with the more recent GABA-AT inactivator OV329 in amygdala-kindled rats showed robust anticonvulsant efficacy, increasing the threshold for both afterdischarge and generalized seizures. researchgate.nettiho-hannover.denih.gov Given that CPP-115 is also a potent GABA-AT inactivator and is being evaluated for epilepsy, it is expected to demonstrate efficacy in kindling models by increasing seizure thresholds and potentially reducing seizure severity, although specific data for this compound in amygdala-kindled rats were not prominently featured in the provided search results. nih.govnewdrugapprovals.orgresearchgate.nettiho-hannover.denih.gov

Substance Use Disorder Models

CPP-115 has been investigated for its potential to treat substance use disorders, particularly cocaine addiction, in animal models. nih.govsec.govannualreports.comnih.gov These models assess the rewarding effects of drugs and the neurochemical changes associated with drug exposure. nih.govfrontiersin.orgfrontiersin.orgadicciones.es

Cocaine-Induced Behavioral and Neurochemical Changes

The conditioned place preference (CPP) paradigm is a widely used animal model to assess the rewarding effects of drugs of abuse. nih.govnih.govfrontiersin.orgfrontiersin.orgadicciones.esunl.edujove.comumn.edujneurosci.org In this model, animals learn to associate the rewarding effects of a drug with a specific environment. nih.govfrontiersin.orgadicciones.es Cocaine typically produces a robust CPP in rodents. nih.govfrontiersin.org

CPP-115 has been shown to block the expression of cocaine-induced conditioned place preference in rats. nih.govsec.gov In one study, CPP-115 at a dose of 1.0 mg/kg completely blocked the expression of cocaine-induced CPP, demonstrating approximately 300 times greater potency than vigabatrin in this regard. nih.gov By itself, CPP-115 did not produce conditioned place preference or aversion, suggesting it has no abuse potential. nih.gov

Neurochemical studies have investigated the effects of CPP-115 on cocaine-induced increases in extracellular dopamine (B1211576) in the nucleus accumbens (NAc), a brain region critically involved in the rewarding effects of cocaine. nih.govnih.govnih.gov Cocaine administration leads to a rapid elevation of dopamine in the NAc. nih.gov

Using in vivo microdialysis and micro-PET imaging techniques in freely moving rats, CPP-115 was found to attenuate cocaine-induced increases in extracellular and synaptic dopamine in the nucleus accumbens. nih.gov CPP-115 produced similar inhibition of cocaine-induced dopamine increases at doses 300 to 600 times lower than vigabatrin. nih.gov One study reported that a 0.5 mg/kg dose of CPP-115 was comparable to a 300 mg/kg dose of vigabatrin in inhibiting cocaine-induced dopamine release. nih.gov

These findings suggest that CPP-115 is significantly more potent than vigabatrin in counteracting the rewarding and neurochemical effects of cocaine in preclinical models. nih.govsec.govnih.gov

Here is a data table summarizing some of the preclinical efficacy findings:

| Animal Model | Measured Outcome | CPP-115 Effect | Comparison to Vigabatrin (if available) | Source(s) |

| Multiple-hit rat model (IS) | Behavioral and electroclinical spasms | Reduced spasms at lower doses (0.1-1 mg/kg/day) | Efficacy at considerably lower and better-tolerated doses (up to 400x lower) | nih.govresearchgate.netnih.govnih.gov |

| Rat model (Cocaine Addiction) | Cocaine-induced Conditioned Place Preference (CPP) | Blocked expression of CPP at 1.0 mg/kg | 300 times greater potency | nih.govsec.gov |

| Freely moving rats (Cocaine) | Extracellular dopamine in Nucleus Accumbens | Attenuated cocaine-induced increases | Similar inhibition at 300-600 times lower doses | nih.govnih.gov |

| Freely moving rats (Cocaine) | Synaptic dopamine in Nucleus Accumbens | Attenuated cocaine-induced increases (via micro-PET imaging) | Similar inhibition at 300-600 times lower doses | nih.gov |

Nicotine-Induced Neurochemical Responses (e.g., dopamine release in corpus striatum)

While specific data on nicotine-induced responses were not detailed in the provided search results, studies in rats have investigated the effect of CPP-115 on dopamine signaling in brain regions associated with reward pathways, which are also implicated in nicotine (B1678760) addiction. In rats, CPP-115 demonstrated inhibition of cocaine-induced increases in extracellular dopamine and synaptic dopamine within the nucleus accumbens. ncats.io The nucleus accumbens is a key component of the corpus striatum and plays a significant role in the reinforcing effects of addictive substances, including nicotine.

Pain Models (e.g., neuropathic and inflammatory pain)

Information specifically detailing preclinical efficacy studies of this compound in neuropathic or inflammatory pain models was not found within the provided search results. While "Pain [neuropathic pain and inflammatory pain]" was mentioned in the context of potential indications being explored, specific research findings in these animal models were not available in the provided snippets. rssing.com

Advanced Neurochemical Monitoring Techniques in Vivo

Studying the effects of compounds like CPP-115 on neurotransmitter dynamics in the living brain often involves advanced neurochemical monitoring techniques.

Microdialysis for Extracellular Neurotransmitter Concentration Analysis

Microdialysis is a technique used to measure the concentration of extracellular neurotransmitters in specific brain regions in vivo. Given that CPP-115 is a GABA-AT inhibitor and affects dopamine levels, microdialysis could be employed to directly quantify changes in extracellular GABA and dopamine concentrations following administration of CPP-115 in animal models. However, specific details of microdialysis studies conducted with CPP-115 were not present in the provided search results.

MicroPET Imaging for Synaptic Neurotransmitter Dynamics

MicroPET imaging allows for the visualization and quantification of synaptic neurotransmitter dynamics in vivo using radiolabeled tracers. This technique could be valuable in assessing the impact of CPP-115 on neurotransmitter transporter binding or receptor availability, providing insights into synaptic function. While relevant for studying compounds affecting neurotransmitter systems, explicit information on the use of microPET imaging in preclinical studies of CPP-115 was not found in the provided search results.

Proton Magnetic Resonance Spectroscopy (1H MRS) for Brain Metabolite Quantification (e.g., GABA+)

Proton Magnetic Resonance Spectroscopy (1H MRS) is a non-invasive technique that can quantify the levels of certain brain metabolites, including GABA. Studies have detected an increase in brain GABA levels ranging from 150% to over 200% following administration of CPP-115, which accentuates its potential in conditions related to GABAergic signaling. newdrugapprovals.orgnewdrugapprovals.orgrssing.com This suggests that 1H MRS or similar techniques capable of measuring brain GABA levels were likely utilized in these preclinical investigations, although the specific details of such studies were not provided in the search results.

Comparative Preclinical Efficacy and Mechanism Assessment with Reference Compounds (e.g., Vigabatrin)

Preclinical studies have compared CPP-115 to vigabatrin, another GABA-AT inhibitor, highlighting potential advantages of CPP-115. newdrugapprovals.orgnewdrugapprovals.orgrssing.com Mechanistically, CPP-115 binds to GABA-AT, leading to product transformation that inhibits the enzyme's function, thereby increasing GABA levels. newdrugapprovals.org

CPP-115 has been shown to be significantly more potent than vigabatrin in both in vitro and animal model studies, demonstrating at least 200 times greater potency. newdrugapprovals.orgnewdrugapprovals.orgrssing.com In rat studies, CPP-115 was effective in suppressing spasms at a dose of 0.1 mg/kg, whereas vigabatrin (Sabril) required doses exceeding 200 mg/kg to achieve similar effects. newdrugapprovals.org This increased potency suggests that lower doses of CPP-115 may be effective. newdrugapprovals.orgnewdrugapprovals.orgrssing.com

Furthermore, preclinical assessments suggest that CPP-115 may not cause the visual field defects associated with chronic administration of vigabatrin, and it exhibited better tolerance in rat studies without visual defects. newdrugapprovals.orgnewdrugapprovals.orgrssing.com CPP-115 is also reported to be metabolically more stable with favorable pharmacokinetic characteristics. newdrugapprovals.org

The comparative preclinical data indicates that CPP-115 offers potential advantages over vigabatrin, including enhanced potency and a potentially improved tolerability profile regarding visual function. newdrugapprovals.orgnewdrugapprovals.orgrssing.com

Here is a summary of the preclinical potency comparison:

| Compound | Mechanism of Action | Relative Potency (vs. Vigabatrin) | Effective Dose in Rat Spasm Model |

| CPP-115 | GABA-AT Inhibition | At least 200 times more potent | 0.1 mg/kg |

| Vigabatrin | GABA-AT Inhibition | Reference | >200 mg/kg |

Relative Potency in Therapeutic Efficacy

Studies in animal models have demonstrated that CPP-115 exhibits significantly higher potency compared to vigabatrin in achieving therapeutic effects. In a rat model of infantile spasms, CPP-115 was shown to reduce observed spasms at doses considerably lower than those required for vigabatrin in similar studies. drugapprovalsint.combiospace.comresearchgate.net Specifically, CPP-115 suppressed spasms at a dose of 0.1 mg/kg, whereas vigabatrin required doses greater than 200 mg/kg in rat studies. drugapprovalsint.com This indicates that CPP-115 is at least 200 times more potent than vigabatrin in this model. drugapprovalsint.com

Furthermore, in models of cocaine addiction, CPP-115 has shown superior potency in reducing the release of dopamine in the nucleus accumbens and blocking the expression of cocaine-induced conditioned place preference. nih.govnih.govacs.org CPP-115 at 1 mg/kg was able to completely block the expression of cocaine-induced conditioned place preference, demonstrating a potency approximately 300 times greater than that of vigabatrin in this model. nih.gov CPP-115 at 1 mg/kg also produced a greater inhibition of the stimulatory effects of cocaine than vigabatrin at 300 mg/kg in freely moving rats. nih.gov

| Model | CPP-115 Effective Dose (approx.) | Vigabatrin Effective Dose (approx.) | Relative Potency (CPP-115 vs. Vigabatrin) | Reference |

| Infantile Spasms (Rat) | 0.1 mg/kg | >200 mg/kg | >200x | drugapprovalsint.com |

| Cocaine Addiction (Rat) | 1 mg/kg | 300 mg/kg | ~300x | nih.gov |

Differential Effects on Neurotransmitter Systems

The primary mechanism of action for CPP-115 is the irreversible inhibition of GABA-AT, leading to increased levels of GABA in the brain. drugapprovalsint.comwikipedia.orgnih.govpatsnap.com This increase in inhibitory neurotransmission is believed to underlie its therapeutic effects in conditions characterized by neuronal hyperexcitability. globenewswire.com

In addition to its effects on GABA, studies have investigated the impact of CPP-115 on other neurotransmitter systems, particularly dopamine, in the context of addiction models. CPP-115 has been shown to significantly attenuate cocaine-induced increases in synaptic dopamine levels in the nucleus accumbens in rats. nih.govnih.govacs.org This effect is considered crucial for its potential in treating cocaine addiction by counteracting the rapid dopamine release associated with the rewarding effects of cocaine. nih.gov

Preclinical studies have also indicated that CPP-115 does not appear to directly interact with GABA receptors (GABAA, GABAB, or GABAC) or three human GABA transporter subtypes (GAT1, GAT2, and GAT3) at tested concentrations in in vitro assays. acs.org

Comparative Retinal Function Studies in Preclinical Models (e.g., electroretinography)

A significant concern with chronic vigabatrin administration is the potential for irreversible visual field defects, which are thought to be related to retinal toxicity. drugapprovalsint.comwikipedia.orgbiospace.com Preclinical studies using electroretinography (ERG) in animal models have been conducted to assess the potential for CPP-115 to cause similar retinal dysfunction. nih.govnih.goveyewiki.org

Electroretinography is a diagnostic test that measures the electrical activity of the retina in response to light stimuli, providing an objective measure of retinal function. eyewiki.org In rat studies comparing CPP-115 and vigabatrin, ERG was used to evaluate retinal toxicity potential. nih.gov Results indicated that CPP-115, even at doses significantly higher (20–40 times) than those effective for treating addiction in rats, caused reductions in ERG responses that were less pronounced than those observed with vigabatrin at doses effective for addiction treatment in rats. nih.gov Specifically, in some cases, vigabatrin significantly increased the implicit times of rod, mesopic, and cone b-waves in female rats compared to controls or CPP-115. nih.gov These findings suggest that CPP-115 may have a considerably lower retinal toxicity liability compared to vigabatrin in preclinical models. nih.govnih.gov

Biophysical and Structural Characterization of Cpp 115 Gaba at Interactions

Crystallographic Studies of GABA-AT Inactivated Complexes (e.g., PDB entry 6B6G)

Crystallographic studies have been instrumental in understanding how CPP-115 interacts with GABA-AT at an atomic level. The crystal structure of GABA-AT in complex with a related inactivator, with PDB entry 6B6G, has been deposited in the Protein Data Bank rcsb.orgwwpdb.org. This structure, and others involving CPP-115 or its analogues, have revealed that contrary to initial design hypotheses suggesting a covalent Michael addition mechanism similar to vigabatrin (B1682217), CPP-115 inactivates GABA-AT through the formation of a noncovalent, tightly bound complex nih.govnih.gov.

The inactivation involves the enzyme-catalyzed hydrolysis of the difluoromethylidene group of CPP-115 to a carboxylate moiety acs.orgnih.gov. The resulting metabolite forms strong electrostatic interactions with key arginine residues (Arg192 and Arg445) in the active site of GABA-AT nih.gov. This tight binding, rather than a stable covalent adduct, appears to be the primary mechanism of inactivation nih.govnih.gov. The PDB entry 6B6G specifically shows the crystal structure of GABA aminotransferase bound to (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid, a potent inactivator rcsb.orgwwpdb.org.

Spectroscopic Techniques for Ligand-Enzyme Interaction Analysis

Spectroscopic techniques are valuable for studying the dynamic interactions between CPP-115 and GABA-AT in solution. While specific details on the application of a broad range of spectroscopic methods solely for CPP-115 and GABA-AT were not extensively detailed in the search results, spectroscopic measurements have been used in studies of related GABA-AT inactivators to propose intermediate structures and understand electron flow within the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor nih.gov. Given that GABA-AT is a PLP-dependent enzyme mdpi.comnih.gov, techniques like UV-Vis spectroscopy can monitor changes in the electronic environment of the PLP cofactor upon binding and reaction with CPP-115.

Mass Spectrometry for Adduct Characterization and Byproduct Identification

Mass spectrometry (MS) has been a crucial tool in characterizing the interaction products and byproducts of the GABA-AT and CPP-115 reaction. LC/MS/MS analysis of the reaction mixture has identified metabolites released during the inactivation process nih.govacs.org. Three specific metabolites with m/z values of 127.0389, 171.0291, and 401.0745 were identified, corresponding to precursors of cyclopentanone-2,4-dicarboxylate and the aldimine of 4-aminocyclopentane-1,3-dicarboxylic acid and PMP acs.orgnih.govacs.org.

Intact protein mass spectrometry has also been employed to analyze the modified enzyme. Unlike vigabatrin, which shows a clear added mass corresponding to a covalent adduct, intact mass spectrometry of CPP-115-inactivated GABA-AT did not show significant peaks corresponding to any added mass, further supporting the noncovalent inactivation mechanism nih.govacs.org. Proteomic studies, such as middle-down peptide proteomics, were also attempted but did not reveal a covalent adduct with CPP-115 nih.govamazonaws.com.

Stopped-Flow Spectroscopy for Reaction Intermediate Kinetics

Stopped-flow spectroscopy is a powerful technique for studying rapid reaction kinetics and identifying transient intermediates. While direct application of stopped-flow spectroscopy specifically for CPP-115 and GABA-AT was not prominently detailed in the search results, stopped-flow experiments have been used in studies of other aminotransferase inactivators to understand their reaction mechanisms and hydrolysis rates patsnap.comacs.orgnih.govmdpi.com. These studies demonstrate the utility of stopped-flow spectroscopy in monitoring the rapid chemical steps that occur within the enzyme active site upon reaction with mechanism-based inactivators. The consistency of stopped-flow experiments with proposed mechanisms highlights their importance in understanding the kinetics of intermediate formation and breakdown patsnap.comacs.orgnih.gov.

Future Directions in Cpp 115 Research and Gaba at Inhibitor Development

Refinement of Molecular Design for Enhanced Selectivity and Potency

Future research aims to further optimize the molecular structure of CPP-115 and related GABA-AT inhibitors to achieve enhanced selectivity and potency. CPP-115 is described as a high-affinity vigabatrin (B1682217) analogue. medkoo.com Preclinical studies have indicated that CPP-115 is at least 200 times more potent than vigabatrin in inhibiting GABA-AT. newdrugapprovals.orgsec.gov This suggests that structural features of CPP-115 contribute significantly to its increased inhibitory activity.

Refinement efforts may involve exploring modifications to the cyclopentane (B165970) ring structure and the difluoromethylene and amino acid functionalities to fine-tune interactions within the GABA-AT active site. Understanding the precise binding mode and inactivation mechanism of CPP-115 is crucial for rational design. researchgate.net While CPP-115 has shown specificity for GABA-AT and does not appear to exhibit other GABAergic or off-target activities, ongoing research could investigate potential interactions with other aminotransferases to further improve selectivity. ncats.io The goal is to design molecules that maintain high potency against GABA-AT while minimizing potential interactions with unintended targets, thereby potentially reducing off-target effects.

Investigation of Novel Pharmacological Applications in Preclinical Paradigms

Beyond its initial investigation in conditions like infantile spasms and drug addiction, future research is exploring novel pharmacological applications for CPP-115 and next-generation GABA-AT inhibitors in various preclinical disease paradigms. newdrugapprovals.orgsec.govcatalystpharma.comcatalystpharma.com The rationale for exploring new applications stems from the fundamental role of GABA as the chief inhibitory neurotransmitter in the central nervous system and its involvement in regulating neuronal excitability. newdrugapprovals.org Increasing GABA levels through GABA-AT inhibition could have therapeutic benefits in a range of neurological and neuropsychiatric disorders linked to dysregulated GABAergic transmission. pnas.orgresearchgate.net

Preclinical studies have already demonstrated CPP-115's efficacy in animal models of epilepsy, showing a reduction in seizures at lower doses compared to vigabatrin. sec.govncats.ioresearchgate.net Furthermore, CPP-115 has shown promise in preclinical models of drug addiction, specifically in inhibiting cocaine-induced increases in dopamine (B1211576) levels and blocking conditioned place preference. sec.govncats.ionih.gov

Future preclinical investigations may extend to other conditions where GABAergic dysfunction is implicated, such as neuropathic and inflammatory pain. pnas.org Research with other next-generation GABA-AT inhibitors, such as OV329 (a cyclopentane-based precursor of CPP-115 with similar structure), is already exploring efficacy in models of these pain types. eneuro.orgpnas.org These studies provide a basis for exploring similar applications for CPP-115 or its refined analogues.

Exploration of Structure-Mechanism Relationships for Diverse Aminotransferases

A deeper understanding of the structure-mechanism relationships of CPP-115 and other inhibitors with GABA-AT and other aminotransferases is a critical area for future research. CPP-115 is an inactivator, meaning it forms a covalent bond with the enzyme, leading to irreversible inhibition. newdrugapprovals.org Studies have begun to elucidate the mechanism of inactivation of GABA-AT by CPP-115. ncats.io

Further research is needed to fully characterize the interactions between CPP-115 and the active site residues of GABA-AT, potentially utilizing techniques such as X-ray crystallography or cryo-electron microscopy to obtain high-resolution structural information of the enzyme-inhibitor complex. researchgate.netbiorxiv.orgnih.gov Comparing the interaction of CPP-115 with GABA-AT to its interaction profile with other aminotransferases could reveal structural determinants of selectivity. patsnap.com This knowledge is vital for the rational design of future inhibitors with improved specificity profiles. Exploring the structure-activity relationships of various GABA analogues and inhibitors can provide insights into features that enhance inhibitory potential against specific aminotransferases. researchgate.netmdpi.comacs.org

Development of Next-Generation GABA-AT Inactivators with Improved Preclinical Profiles

Building upon the knowledge gained from research on CPP-115, a key future direction is the development of next-generation GABA-AT inactivators with further improved preclinical profiles. The aim is to develop compounds that retain the high potency of CPP-115 while potentially offering advantages such as enhanced pharmacokinetic properties, reduced potential for off-target effects, and optimized brain penetration. ovidrx.comsec.gov

The development of OV329, described as a next-generation GABA-AT inhibitor and a cyclopentane-based precursor of CPP-115, exemplifies this effort. ovidrx.comeneuro.orgpnas.orgbiospace.com Preclinical studies comparing OV329 and vigabatrin have investigated aspects like potency and potential for retinal accumulation. aesnet.orgeneuro.orgpnas.org Data suggests that OV329 may have a similarly enhanced safety profile to CPP-115 regarding retinal toxicity. eneuro.org

Future research will focus on designing and synthesizing novel chemical entities based on the structural insights gained from CPP-115 and other potent GABA-AT inhibitors. Preclinical evaluation of these next-generation compounds will involve comprehensive assessments of their potency, selectivity against GABA-AT versus other aminotransferases, pharmacokinetic profiles (absorption, distribution, metabolism, excretion), and efficacy in relevant disease models. The goal is to identify candidates with optimal preclinical profiles for potential advancement into clinical development, ultimately providing improved therapeutic options for conditions benefiting from enhanced GABAergic neurotransmission.

Q & A

Q. What is the primary mechanism of action of CPP-115 free base, and how does it differ from vigabatrin?

CPP-115 irreversibly inhibits γ-aminobutyric acid aminotransferase (GABA-AT), increasing synaptic GABA levels by preventing its degradation. Unlike vigabatrin, CPP-115 binds non-covalently via electrostatic interactions with Arg192 and Arg445 in the enzyme active site, avoiding the formation of reactive intermediates linked to retinal toxicity . Its potency is 186× higher than vigabatrin (kinact/KI = 34.9 mM⁻¹·min⁻¹ vs. 0.187 mM⁻¹·min⁻¹), enabling lower therapeutic doses .

Q. How can researchers validate GABA-AT inhibition in vitro?

Use purified GABA-AT enzyme assays with [³H]GABA as a substrate. Measure enzyme activity via HPLC or fluorometric detection of GABA degradation products. For CPP-115, monitor time-dependent inactivation kinetics using progress curve analysis (KI = 58.8 ± 6.9 μM; kinact = 2.05 ± 0.09 min⁻¹) . Compare results with vigabatrin to assess relative efficiency (kinact/KI ratio) .

Q. What preclinical models are suitable for evaluating CPP-115’s antiepileptic efficacy?

- Infantile spasms : Use the multiple-hit rat model, where CPP-115 (0.1 mg/kg) suppresses spasms more effectively than vigabatrin (>200 mg/kg) .

- Cocaine addiction : Employ conditioned place preference (CPP) assays in rodents. CPP-115 (20 mg/kg) blocks cocaine-induced dopamine release in the nucleus accumbens (NAcc) .

Advanced Research Questions

Q. How do discrepancies in GABA quantification methods (e.g., MEGA-PRESS vs. 2DJ-resolved MRS) impact CPP-115 efficacy studies?

MEGA-PRESS detects ~10% higher GABA signal changes than 2DJ-resolved MRS due to differences in spectral editing. When analyzing CPP-115’s effects, apply Bland-Altman analysis to harmonize 2DJ-resolved MRS values may be ≤50% below or ≤31% above MEGA-PRESS measurements . Use baseline-normalized (% change) GABA levels to mitigate inter-method variability .

Q. What computational strategies optimize CPP-115’s binding to GABA-AT?

Perform molecular dynamics (MD) simulations to analyze enzyme-inhibitor interactions. Key steps:

- Flexible docking : Predict binding modes of CPP-115’s tautomerized forms.

- Principal Component Analysis (PCA) : Identify conformational changes in the enzyme’s active site (e.g., axial vs. equatorial carboxylate orientations) .

- Density Functional Theory (DFT) : Calculate energy minima of inhibitor-enzyme complexes to prioritize stable conformations . These methods revealed that CPP-115’s difluoromethylenyl group shifts away from Lys329 during catalysis, reducing covalent adduct formation .

Q. How can conflicting in vivo vs. in vitro toxicity data for CPP-115 be resolved?

- In vitro : Test metabolic stability in human hepatocytes (T1/2 = 20 hrs) and CYP450 inhibition (IC50 > 100 μM for CYP1A2, 2B6, 3A4/5) .

- In vivo : Conduct Ames tests (no mutagenicity at 234 mM) and chromosomal aberration assays in human peripheral blood lymphocytes (no clastogenicity at 10 mM) . Discrepancies may arise from species-specific metabolism or compensatory mechanisms in intact organisms. Cross-validate using microPET imaging to monitor dopamine dynamics and retinal function assays (e.g., electroretinography) .

Methodological Considerations

Designing dose-response studies for CPP-115 in addiction models

- Dose range : 0.1–20 mg/kg (oral) in rodents, based on ED50 values for dopamine suppression .

- PK/PD integration : Collect plasma samples at Tmax (1–2 hrs post-dose) and measure brain GABA via microdialysis .

- Controls : Include vigabatrin (200–300 mg/kg) to benchmark efficacy and retinal toxicity endpoints .

Analyzing enzyme inactivation kinetics

Use the Kitz-Wilson replot method to derive kinact and KI:

1/v = (KI/[I]) × (1/kinact) + 1/v0

For rapid inactivators like CPP-115 derivatives (e.g., compound 5, kinact/KI = 342 mM⁻¹·min⁻¹), employ progress curve analysis under pseudo-first-order conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.